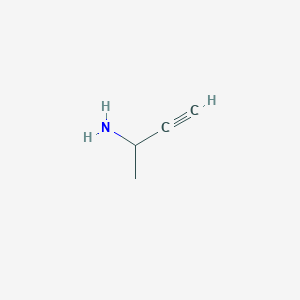

But-3-yn-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRMYOZQUCUWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437800 | |

| Record name | But-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30389-17-4 | |

| Record name | But-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of But 3 Yn 2 Amine As a Chiral Building Block in Advanced Organic Synthesis

But-3-yn-2-amine's value in contemporary chemical research is intrinsically linked to its nature as a chiral building block. Chiral molecules are essential in medicinal chemistry and materials science, where specific stereochemistry can dictate biological activity or material properties. The presence of a stereocenter at the carbon atom bearing the amine group makes this compound a valuable precursor for the enantioselective synthesis of more complex chiral molecules. sigmaaldrich.com

The "(S)" and "(R)" enantiomers of this compound serve as starting materials for synthesizing a variety of organic compounds. smolecule.com The ability to introduce a specific stereochemistry early in a synthetic sequence is a cornerstone of modern asymmetric synthesis. Chiral amines, like this compound, are not only incorporated into the final target molecule but are also used as resolving agents and in the formation of chiral auxiliaries. sigmaaldrich.com

The compound's utility is further highlighted by its application in the synthesis of nitrogen-containing chiral building blocks. mdpi.com For instance, it can be a precursor in the synthesis of β-carbolines, which are important scaffolds in medicinal chemistry. smolecule.com The development of asymmetric protocols, such as the reductive alkynylation of amides, provides access to α-chiral tertiary propargylic amines, further expanding the synthetic utility of this class of compounds. chemrxiv.org

Role of the Alkyne and Amine Functionalities in Facilitating Complex Chemical Transformations

The chemical reactivity of but-3-yn-2-amine is dominated by its two functional groups: the terminal alkyne and the primary amine. cymitquimica.com This dual functionality allows for a wide array of chemical transformations, making it a versatile tool for organic chemists.

The amine group is nucleophilic, meaning it can donate its pair of electrons to form new chemical bonds. smolecule.com This allows it to participate in a variety of reactions, including:

Nucleophilic substitution reactions: The amine can react with electrophiles to form new carbon-nitrogen bonds. smolecule.com

Condensation reactions: It can react with aldehydes and ketones to form imines. smolecule.com

Acylation and alkylation: The amine can be readily acylated or alkylated to introduce a wide range of substituents. cymitquimica.com

The alkyne group , with its carbon-carbon triple bond, is a hub of reactivity. cymitquimica.com It can undergo a multitude of reactions, such as:

Addition reactions: The triple bond can react with various reagents, including halogens, hydrogen halides, and water. smolecule.com

Coupling reactions: The terminal alkyne is particularly useful in transition metal-catalyzed cross-coupling reactions like the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, which are fundamental for forming carbon-carbon bonds. rsc.orgacs.org

Cycloaddition reactions: The alkyne can participate in [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form five-membered heterocyclic rings. acs.org

The interplay of these two functional groups allows for sequential or one-pot reactions to build molecular complexity rapidly. For example, the amine can be protected while the alkyne undergoes a coupling reaction, followed by deprotection and further functionalization of the amine.

Historical Context and Evolution of Research Involving Propargylic Amines

Enantioselective Synthesis of this compound and its Hydrohalide Salts

The production of single-enantiomer propargylic amines, such as (R)- or (S)-but-3-yn-2-amine, is a key challenge in synthetic chemistry. These enantiomers are often isolated and handled as their more stable hydrohalide salts. Modern synthetic efforts are geared towards asymmetric methods that can generate high enantiomeric purity.

Asymmetric catalysis and the use of chiral auxiliaries represent the cornerstone of enantioselective synthesis. These methods rely on a chiral influence to direct the formation of one enantiomer over the other during a chemical reaction.

In the context of this compound synthesis, a primary strategy involves the asymmetric alkynylation of imines. This can be achieved using pre-formed metal acetylides in the presence of a chiral ligand-metal complex. Another powerful approach is the three-component A³ coupling (Aldehyde-Alkyne-Amine), where a catalyst system assembles the final product from simpler starting materials in a single step. For these reactions, copper and zinc-based catalysts are often employed, utilizing well-defined chiral ligands to induce stereoselectivity. The choice of ligand is critical for achieving high enantiomeric excess (e.e.).

| Catalyst/Ligand System | Reaction Type | Typical e.e. (%) | Reference |

| Cu(I)/Chiral Bis(oxazoline) Ligand | Asymmetric Alkynylation of Imines | 85-98% | |

| Zn(OTf)₂/N-Methylephedrine | Addition of Alkynes to Imines | >90% | |

| Ru-complex/Chiral Diamine | Asymmetric Transfer Hydrogenation of Ketones | >95% |

This table represents typical data from asymmetric synthesis literature and is for illustrative purposes.

Chiral auxiliaries offer an alternative, albeit less atom-economical, route. In this methodology, a chiral molecule is covalently attached to the starting material (e.g., the amine or aldehyde precursor), guiding the stereochemical outcome of the alkyne addition. After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched propargylic amine.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure amines. Enzymes operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemoselectivity.

ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone. thieme-connect.de The asymmetric amination of but-3-yn-2-one using a stereocomplementary pair of ω-TAs can provide access to either the (R)- or (S)-enantiomer of this compound with very high enantiomeric excess. thieme-connect.de

The success of this method hinges on finding a suitable ω-TA that accepts the sterically demanding propargyl ketone as a substrate. Modern enzyme engineering techniques have been applied to develop mutant ω-TAs with enhanced activity and stability for non-natural substrates like but-3-yn-2-one.

| Enzyme | Substrate | Amine Donor | Product Configuration | Typical e.e. (%) |

| ω-Transaminase (engineered) | But-3-yn-2-one | Isopropylamine | (R)- or (S)- | >99% |

This table illustrates the application of ω-Transaminases in the synthesis of chiral amines.

One-pot cascade reactions that combine multiple enzymatic steps can improve efficiency and overcome equilibrium limitations. For the synthesis of this compound, a deracemization process can be designed. This typically involves an enantioselective oxidation of a racemic amine mixture by an amine oxidase, followed by a non-selective reduction of the resulting imine or a stereoselective amination of the ketone intermediate by a transaminase.

Another approach is a cascade for asymmetric amination starting from an alcohol. This would involve an alcohol dehydrogenase to oxidize a precursor alcohol to but-3-yn-2-one, which is then aminated in situ by a ω-TA. Such cascades are highly efficient as they can drive unfavorable equilibria forward and minimize the isolation of unstable intermediates.

Biocatalytic Platforms for Enantiopure Propargylic Amines

Chemo- and Regioselective Functionalization Strategies

While the previous sections focused on creating the chiral amine, the this compound molecule itself can be further modified. The presence of both an amine and a terminal alkyne allows for selective reactions at either functional group.

The synthesis of this compound and its derivatives often relies on carbon-carbon bond-forming reactions to construct the alkyne moiety. The Stephens-Castro and Sonogashira coupling reactions are prominent examples. For instance, a protected 3-amino-1-butyne precursor can undergo a Sonogashira coupling with various aryl or vinyl halides to generate a diverse library of substituted propargylic amines. Chemoselectivity is crucial in these reactions to ensure that the coupling occurs at the alkyne terminus without affecting the amine group, which is typically protected during the reaction sequence. The choice of catalyst (usually a palladium complex) and reaction conditions is key to achieving high yields and preventing side reactions. thieme-connect.de

Formation of this compound Hydrochloride Salt from the Free Amine

The conversion of the free base of this compound to its hydrochloride salt is a standard acid-base reaction. This process is typically carried out to improve the compound's stability and water solubility. The reaction involves treating the free amine, which is basic due to the lone pair of electrons on the nitrogen atom, with hydrochloric acid (HCl). smolecule.com The nitrogen atom is protonated by the acid, forming an ammonium (B1175870) cation, with the chloride ion acting as the counter-ion. vulcanchem.com This straightforward conversion facilitates easier handling and purification of the compound, often yielding a crystalline solid that can be isolated through filtration. vulcanchem.com

Green Chemistry Approaches in the Synthesis of this compound Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of propargylamines, the class of compounds to which this compound belongs. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

A prominent green methodology is the three-component coupling reaction (A³ coupling), which involves an aldehyde, an alkyne, and an amine reacting in a single step to form a propargylamine (B41283). rsc.orgias.ac.in Performing these reactions under solvent-free conditions is a key green strategy, minimizing environmental pollution caused by volatile organic solvents. rsc.orgias.ac.in

Research has focused on developing environmentally benign and reusable catalysts for these transformations.

Lithium Triflate (LiOTf): This has been used as an effective and reusable catalyst for the A³ coupling reaction under solvent-free conditions, offering an economical and user-friendly protocol. ias.ac.in

Immobilized Gold Nanoparticles: Catalytic systems using gold nanoparticles (AuNPs) supported on silica (B1680970) with an ionic liquid have been developed. mdpi.comosti.gov These catalysts promote the A³ coupling reaction with high yields under solvent-free conditions and can be easily recovered and reused multiple times with minimal loss of activity, providing a sustainable and low-cost method for preparing propargylamines. mdpi.comosti.gov

Copper-based Catalysts: While many transition metals are used, copper is frequently employed due to its low cost and high reactivity in catalyzing propargylamine synthesis, often under solvent-free conditions. rsc.org

These methods represent a significant move towards more sustainable and economically viable production of this compound analogues and other propargylamines. ajgreenchem.com

Mechanistic Studies of Alkyne Reactivity in this compound

The terminal alkyne group in this compound is a site of high reactivity, readily participating in various addition and cyclization reactions. smolecule.com

Nucleophilic Addition Reactions to the Alkyne Moiety (e.g., Hydration, Hydrohalogenation, Amination)

The carbon-carbon triple bond of this compound is susceptible to attack by nucleophiles. smolecule.com In the presence of an acid catalyst, these reactions typically follow Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the alkyne.

Hydration : The addition of water across the triple bond, typically catalyzed by a strong acid, results in the formation of a ketone. smolecule.commasterorganicchemistry.com This reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form.

Hydrohalogenation : The reaction with hydrogen halides (HX) leads to the formation of vinyl halides. smolecule.com The halogen atom adds to the second carbon, while the hydrogen adds to the terminal carbon of the alkyne.

Amination : The addition of an amine across the alkyne bond can occur, though it is less common as a direct addition and often proceeds through more complex, catalyzed pathways. smolecule.com

Table 1: Nucleophilic Addition Reactions of this compound

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Hydration | H₂O, H⁺ catalyst | Ketone |

| Hydrohalogenation | HX (e.g., HCl, HBr) | Vinyl Halide |

| Amination | RNH₂ | Enamine/Imine |

Role of this compound in Cyclization Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. smolecule.com The presence of both the amine and alkyne functionalities allows for intramolecular cyclization reactions, often catalyzed by transition metals like gold or copper. For instance, gold-catalyzed cyclization of but-3-yn-1-amine (B154008) derivatives can lead to the formation of substituted pyrroles. beilstein-journals.org Similarly, it can be a building block in the synthesis of more complex heterocyclic systems like β-carbolines and 1,2,4-triazoles. smolecule.comvulcanchem.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, can utilize alkyne-containing molecules like this compound to form triazoles. vulcanchem.com

Alkyne Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. This compound can participate as the alkyne component in these reactions. A prominent example is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which synthesizes propargylamines. nih.govrsc.orgresearchgate.net In this reaction, an aldehyde, an amine, and a terminal alkyne (like this compound) are coupled, typically using a metal catalyst such as copper or gold, to yield a propargylamine. researchgate.netencyclopedia.pub The generally accepted mechanism involves the in-situ formation of an imine from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne. nih.gov

Investigation of Amine Group Reactivity in this compound

The primary amine group in this compound is a potent nucleophile and can engage in a variety of reactions, including condensations with carbonyl compounds and nucleophilic substitutions. smolecule.comcymitquimica.com

Condensation Reactions with Carbonyl Compounds (e.g., Imines, Enamines)

The reaction of primary amines with aldehydes or ketones is a fundamental transformation in organic chemistry, leading to the formation of imines or enamines. rsc.orgunizin.org

Imine Formation : this compound, being a primary amine, reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. unizin.orgmasterorganicchemistry.com The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. unizin.orglibretexts.org This intermediate then dehydrates to yield the imine. unizin.orglibretexts.org

Enamine Formation : While primary amines typically form imines, secondary amines react with aldehydes and ketones to produce enamines. unizin.orgyoutube.com If this compound were to be first converted to a secondary amine, it could then participate in enamine formation. youtube.comthieme-connect.de

Table 2: Products of Condensation Reactions with Carbonyls

| Reactant | Product |

|---|---|

| Aldehyde/Ketone + Primary Amine (this compound) | Imine |

| Aldehyde/Ketone + Secondary Amine | Enamine |

Nucleophilic Substitution Pathways Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in substitution reactions. cymitquimica.comchemistrystudent.com

N-Alkylation : The amine group can be alkylated by reacting with alkyl halides. masterorganicchemistry.com However, this reaction can be difficult to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. masterorganicchemistry.com To achieve mono-alkylation, alternative methods like reductive amination are often preferred. masterorganicchemistry.com Reductive amination involves the formation of an imine followed by its reduction to an amine. masterorganicchemistry.com

Acylation : this compound can react with acyl chlorides or acid anhydrides in a nucleophilic addition-elimination reaction to form amides. savemyexams.com In this reaction, the amine attacks the carbonyl carbon of the acylating agent, leading to the substitution of the leaving group (e.g., chloride). savemyexams.com

Reaction Kinetics of CO₂ Absorption by Amine Functionalities

The primary amine group in this compound is a reactive site for the absorption of carbon dioxide (CO₂). This process is fundamental to carbon capture technologies, and its kinetics are governed by specific chemical mechanisms. For primary amines, the reaction with CO₂ primarily proceeds through the formation of carbamic acid and its corresponding carbamate (B1207046) salt.

The reaction between a primary amine, such as this compound, and CO₂ is a multistep process. Initially, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon atom of the CO₂ molecule. rsc.org This leads to the formation of a zwitterionic intermediate or, more commonly, a carbamic acid (RNHCOOH). rsc.orgmdpi.com This carbamic acid is generally unstable and is quickly deprotonated by a second molecule of the amine, which acts as a Brønsted base. rsc.orgresearchgate.net The final product is a thermally reversible ammonium carbamate salt. mdpi.com

Carbamic Acid Formation: RNH₂ + CO₂ ⇌ RNHCOOH

Deprotonation (Salt Formation): RNHCOOH + RNH₂ ⇌ [RNH₃]⁺[RNHCOO]⁻

This mechanism has been extensively studied for various primary and secondary amines. mdpi.com Theoretical studies suggest that the formation of carbamic acid can occur via a concerted elementary reaction through a single transition state. acs.org The presence of a base, such as a second amine molecule, is crucial for stabilizing the initial adduct and driving the reaction forward. researchgate.netnih.gov While extensive kinetic data, such as reaction rate constants and activation energies, are available for common industrial amines like monoethanolamine (MEA), specific kinetic parameters for this compound are not readily found in the reviewed literature. ifpenergiesnouvelles.frrsc.org However, the general Brønsted relationship, which correlates the second-order rate constants with the acid dissociation constants (pKa) of the amines, suggests that the basicity of the amine is a key factor in its reactivity with CO₂. rsc.org

Table 1: Key Steps in Carbamate Formation from Primary Amines and CO₂

| Step | Description | General Reaction | Key Species |

|---|---|---|---|

| 1 | Nucleophilic attack by the amine on CO₂. | RNH₂ + CO₂ → [RNH₂⁺COO⁻] | Zwitterion Intermediate |

| 2 | Intramolecular proton transfer to form carbamic acid. | [RNH₂⁺COO⁻] → RNHCOOH | Carbamic Acid |

| 3 | Deprotonation of carbamic acid by a second amine molecule. | RNHCOOH + RNH₂ → [RNH₃]⁺[RNHCOO]⁻ | Ammonium Carbamate Salt |

An alternative pathway for CO₂ absorption in aqueous amine solutions is the base-catalyzed hydration of CO₂ to form bicarbonate (HCO₃⁻). This mechanism is the predominant route for tertiary amines, which lack the N-H proton necessary to form a stable carbamate and instead act as a base to catalyze the reaction between CO₂ and water. icm.edu.pltandfonline.com The reaction is generally described as:

CO₂ + H₂O + R₃N ⇌ [R₃NH]⁺[HCO₃]⁻

For primary amines like this compound, this pathway is significantly slower than the direct carbamate formation pathway. tandfonline.com However, it can become more relevant under conditions where the amine is nearly saturated with CO₂. In this scenario, the primary amine can also act as a Brønsted base, assisting in the nucleophilic attack of a water molecule on CO₂. acs.orgnih.gov Some unified models propose that bicarbonate formation occurs through an amine-assisted nucleophilic attack of CO₂ by water, rather than through the hydrolysis of a pre-formed carbamate. acs.orgnih.gov The rate of CO₂ absorption via the base-catalyzed hydration mechanism is typically second-order. tandfonline.com

Advanced Catalysis for this compound Transformations

The dual functionality of this compound makes it a versatile building block in organic synthesis, particularly in reactions catalyzed by transition metals that can selectively activate either the amine or the alkyne group.

Copper catalysts are widely employed for transformations involving terminal alkynes.

C-S Bond Formation: Copper-catalyzed reactions provide an efficient means of forming carbon-sulfur bonds. The thiolation of terminal alkynes, including those analogous to this compound, can be achieved using various sulfur sources. acs.orgresearchgate.netnih.gov A common protocol involves the reaction of a terminal alkyne with a thiocyanate (B1210189) source in the presence of a copper catalyst. acs.orgnih.gov The mechanism generally involves the formation of a copper(I) acetylide intermediate, which then reacts with the sulfur electrophile. These reactions often proceed under mild, aerobic conditions and tolerate a broad range of functional groups. acs.orgresearchgate.net

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a "click" reaction. organic-chemistry.orgsigmaaldrich.com This reaction allows for the specific and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). organic-chemistry.org this compound, with its terminal alkyne, is an ideal substrate for this transformation. The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne. This intermediate then reacts with the azide, leading to a six-membered copper metallacycle that subsequently rearranges and, after protonolysis, releases the triazole product and regenerates the catalyst. organic-chemistry.org The reaction is known for its high efficiency, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous media. beilstein-journals.org

Table 2: Representative Copper-Catalyzed Reactions of Terminal Alkynes

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Thio-alkynylation | Terminal Alkyne, Enaminone-based Thiocyanate | CuCl, Cs₂CO₃ | Alkynyl Sulfide | acs.org |

| Aminothiolation | Terminal Alkyne, 2-Aminobenzothiazole | Cu(I), Phenanthroline Ligand | Thiazolo[3,2-a]benzimidazole | rsc.org |

| Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted-1,2,3-triazole | organic-chemistry.orgbeilstein-journals.org |

Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating the C-C triple bond of alkynes towards attack by nucleophiles. nih.govacs.org This reactivity is central to numerous addition and cyclization reactions.

For a molecule like this compound, gold catalysis can facilitate several transformations:

Intermolecular Additions: In the presence of a gold(I) catalyst, the alkyne moiety of this compound can be activated for attack by external nucleophiles. Alternatively, the amine itself can act as the nucleophile, adding to another activated alkyne in an intermolecular fashion to form imines or enamines. nih.govacs.org

Intramolecular Cyclizations (Hydroamination): If a suitable tether and terminating group are present on the molecule, gold-catalyzed intramolecular hydroamination can occur. The gold catalyst activates the alkyne, allowing the tethered amine to attack in either an exo-dig or endo-dig fashion to form nitrogen-containing heterocycles. nih.govbeilstein-journals.orgrsc.org For example, gold-catalyzed cyclization of propargylic amino esters has been shown to produce complex tetracyclic frameworks with high stereoselectivity. researchgate.net While direct studies on this compound are limited, research on analogous aminoalkynes demonstrates the power of this method to construct pyrroles and other N-heterocycles. nih.govrsc.org The regioselectivity of the cyclization can often be controlled by the choice of the gold catalyst's ancillary ligand. beilstein-journals.org

Table 3: Examples of Gold-Catalyzed Transformations of Aminoalkynes

| Transformation | Substrate Type | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Intermolecular Hydroamination | Terminal Alkyne + Aniline | Au(I) Complex | Imine/Ketimine | nih.govacs.org |

| Intramolecular Dehydrative Cyclization | Amino-3-alkyn-2-ols | Au(I) Complex | Pyrrole (B145914) | nih.gov |

| Formal Cycloaddition | Alkyne + Amino enoate | [Au(I)Cl]/AgOTf | Dihydropyrrole/Tetrahydropyridine | rsc.org |

| endo-Selective Cyclization | Alkynylcyclobutane Carboxamide | Au(I) Complex | Cyclobutane-fused Dihydropyridone | rsc.org |

Transition Metal Catalysis

Palladium-Catalyzed Carbocyclization and Coupling Reactions

Palladium catalysts are renowned for their efficacy in forging carbon-carbon and carbon-heteroatom bonds. In the context of this compound and its derivatives, palladium catalysis facilitates a number of important transformations, including carbocyclization to form pyrroles and coupling reactions such as the Sonogashira coupling.

A notable application of palladium catalysis is in the synthesis of pyrrole-3-carboxylates from N-Boc-1-amino-3-yn-2-ols. This reaction proceeds via a 5-endo-dig heterocyclization-alkoxycarbonylation process, which is accompanied by dehydrative aromatization to yield the pyrrole ring system. mdpi.comunipr.it The reaction can lead to a mixture of Boc-protected and N-unsubstituted pyrroles, which can be converted to the N-unsubstituted pyrrole-3-carboxylic esters through basic treatment. mdpi.comunipr.it

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is another key palladium-catalyzed transformation. organic-chemistry.org While direct examples with this compound are not extensively documented in the provided literature, the reaction is widely applied to similar propargylic compounds like 2-methyl-3-butyn-2-ol. walisongo.ac.idbeilstein-journals.orgarkat-usa.org These reactions are typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst and an amine base like triethylamine. organic-chemistry.orgwalisongo.ac.id The versatility of the Sonogashira coupling allows for the synthesis of a wide array of substituted alkynes under mild conditions. walisongo.ac.idbeilstein-journals.orgarkat-usa.org

The general mechanism for these palladium-catalyzed reactions often involves the formation of a palladium-hydride species which then undergoes migratory insertion with the alkyne. Subsequent steps, which can include CO insertion or reaction with another functional group, lead to the final cyclized or coupled product. The specific outcome of the reaction can be tuned by the choice of ligands, additives, and reaction conditions.

| Reaction Type | Starting Material Example | Catalyst System | Product Type | Key Features |

| Heterocyclization-Alkoxycarbonylation | N-Boc-1-amino-3-yn-2-ols | PdI2-based catalysts | Pyrrole-3-carboxylates | 5-endo-dig cyclization, dehydrative aromatization mdpi.comunipr.it |

| Sonogashira Coupling | 2-Methyl-3-butyn-2-ol and aryl halides | PdCl2(PPh3)2/CuI/Et3N | Aryl-substituted alkynes | Mild conditions, high functional group tolerance walisongo.ac.idbeilstein-journals.orgarkat-usa.org |

Organocatalysis and Biocatalysis

In addition to metal-based catalysis, organocatalysis and biocatalysis have emerged as powerful tools for the transformation of this compound and related compounds. These methods offer alternative, often more sustainable, routes to valuable chemical entities.

A sophisticated approach in modern catalysis involves the synergistic combination of a chiral primary amine and a palladium complex. This dual catalytic system has been successfully employed for asymmetric C-C bond formation reactions. chinesechemsoc.orgchinesechemsoc.org The chiral primary amine activates a carbonyl compound by forming a chiral enamine intermediate, while the palladium catalyst activates the other reaction partner, for example, a diene or an enyne. chinesechemsoc.orgchinesechemsoc.orgnih.gov

While direct application to this compound is not explicitly detailed in the provided search results, the principles of this catalytic system are broadly applicable. For instance, in the asymmetric addition and telomerization of butadiene, a chiral primary amine works in concert with an achiral palladium catalyst to control both the chemoselectivity and enantioselectivity of the reaction. chinesechemsoc.orgchinesechemsoc.org The choice of the phosphine (B1218219) ligand on the palladium catalyst can direct the reaction towards either a 1,4-addition product or a telomerization product. chinesechemsoc.org This type of synergistic catalysis holds significant potential for the asymmetric functionalization of this compound derivatives.

Organocatalysis can be effectively utilized for the synthesis of heterocyclic compounds from propargylic precursors. A notable example is the base-catalyzed intramolecular hydroamidation of propargylic ureas to yield imidazolidin-2-ones and imidazol-2-ones. acs.orgresearchgate.net

In a one-pot synthesis, 2-methylthis compound (B1329570) can be reacted with an isocyanate, such as phenyl isocyanate, in the presence of a strong, non-nucleophilic phosphazene base like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). acs.org This reaction proceeds with excellent chemo- and regioselectivity to form the five-membered cyclic urea (B33335). acs.orgresearchgate.net The reaction is believed to proceed through a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then undergoes intramolecular hydroamidation. acs.org This method is characterized by its mild reaction conditions and remarkably fast reaction times. acs.orgresearchgate.net

| Catalytic System | Starting Material Example | Catalyst | Product Type | Key Mechanistic Feature |

| Synergistic Catalysis | β-Ketoesters and Butadiene | Chiral Primary Amine / Palladium Complex | Chiral allylation or telomerization products | Dual activation via enamine and π-allyl-palladium intermediates chinesechemsoc.orgchinesechemsoc.org |

| Base-Catalyzed Hydroamidation | 2-Methylthis compound and Phenyl Isocyanate | BEMP | Imidazolidin-2-one | Isomerization to allenamide followed by cyclization acs.org |

Heterogeneous Catalysis (e.g., Metal-Organic Frameworks in CO2 Conversion)

The conversion of carbon dioxide (CO2), a greenhouse gas, into valuable chemicals is a significant area of research in green chemistry. Heterogeneous catalysts, particularly metal-organic frameworks (MOFs), have shown great promise in this field.

A multivariate metal-organic framework, CuICuIIZn-DOBDC, has been demonstrated to be a highly effective and green catalyst for the carboxylative cyclization of propargylic amines with CO2. acs.org Specifically, this MOF catalyzes the reaction of 2-methyl-3-butyn-2-amine with CO2 to produce 2-oxazolidinone. acs.org This reaction proceeds efficiently under solvent-free conditions at room temperature and atmospheric pressure of CO2, highlighting the catalyst's exceptional activity and the green nature of the process. acs.org The ternary metal active sites within the MOF are believed to contribute to its high catalytic performance. acs.org The catalyst also exhibits excellent stability and can be recycled multiple times without a significant loss of activity. acs.org

| Catalyst Type | Starting Materials | Catalyst | Product | Reaction Conditions |

| Heterogeneous Catalysis | 2-Methyl-3-butyn-2-amine, CO2 | CuICuIIZn-DOBDC (MOF) | 2-Oxazolidinone | Solvent-free, room temperature, atmospheric pressure acs.org |

Applications of But 3 Yn 2 Amine in the Synthesis of Complex Molecular Architectures

Synthesis of Nitrogen-Containing Heterocycles

The dual functionality of but-3-yn-2-amine makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These structures form the core of many biologically active molecules and natural products.

Formation of β-Carbolines and Related Indole Alkaloids

This compound has been effectively utilized in the synthesis of β-carbolines under metal-free conditions. researchgate.net This approach involves the reaction of but-3-yn-2-amines with heteroaromatic aldehydes. researchgate.net The process is significant as β-carboline alkaloids are a large family of natural and synthetic compounds with a wide range of pharmacological properties. sciforum.net The Pictet-Spengler reaction is a classic method for synthesizing β-carbolines, typically involving an arylethylamine and an aldehyde. sciforum.net The use of this compound provides an alternative and efficient route to these important scaffolds. researchgate.net

| Reactants | Conditions | Product | Reference |

| This compound, Heteroaromatic aldehydes | Metal-free | β-Carbolines | researchgate.net |

Synthesis of Thiazolidines and Thiazolidinones

In the realm of sulfur-containing heterocycles, this compound derivatives have been instrumental in the synthesis of fully substituted thiazolidines. For instance, 4-(4-methoxyphenyl)-N-methylthis compound reacts with various aryl isothiocyanates in the presence of silica (B1680970) gel at room temperature to yield thiazolidine (B150603) derivatives. mdpi.com This method highlights a surface-mediated approach that facilitates the cyclization process. mdpi.comnih.gov The resulting thiazolidine and thiazolidinone cores are present in numerous compounds with a wide array of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Support | Product | Reference |

| 4-(4-methoxyphenyl)-N-methylthis compound | Aryl isothiocyanates | Silica gel | Fully substituted thiazolidines | mdpi.com |

Development of 1,3,5-Triazin-2-amines

While direct synthesis of 1,3,5-triazin-2-amines using this compound is not explicitly detailed in the provided context, the synthesis of unsymmetrical 1,3,5-triazin-2-amines has been achieved through a three-component reaction of imidates, guanidines, and amides or aldehydes. organic-chemistry.orgnih.gov This highlights a general strategy for constructing the triazine ring system. The 1,3,5-triazine (B166579) scaffold is a key structural motif in many pharmaceutically active compounds. nih.gov

Preparation of Substituted Thiophen-2-amines

The synthesis of substituted 2-aminothiophenes is a significant area of research in heterocyclic chemistry. researchgate.net While a direct application of this compound for this purpose is not specified, the Gewald reaction is a well-established and versatile method for preparing these compounds. researchgate.netresearchgate.net This reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. The resulting 2-aminothiophene core is a key component in various dyes and pharmacologically active compounds. espublisher.com

Imidazolidin-2-ones and Imidazol-2-ones via Propargylic Ureas

This compound is a key precursor for the synthesis of propargylic ureas, which can then be cyclized to form imidazolidin-2-ones and imidazol-2-ones. An efficient, organo-catalyzed intramolecular hydroamidation of propargylic ureas has been developed, utilizing the phosphazene base BEMP. acs.orgnih.gov This method allows for the rapid and highly selective synthesis of five-membered cyclic ureas under ambient conditions. acs.orgnih.gov For example, a one-pot synthesis starting from 2-methylthis compound (B1329570) and phenyl isocyanate quantitatively yields the corresponding imidazol-2-one. acs.org DFT studies suggest that the reaction proceeds through a base-mediated isomerization to an allenamide intermediate. acs.orgresearchgate.net Imidazolidin-2-ones are important structures found in pharmaceuticals and are used as chiral auxiliaries in asymmetric synthesis. unipr.itnih.gov

| Starting Material | Reagent | Catalyst | Product | Reaction Time | Yield | Reference |

| 2-Methylthis compound | Phenyl isocyanate | BEMP | Imidazol-2-one derivative | 1 h | Quantitative | acs.org |

| Propargylic ureas with tertiary carbon α to triple bond | - | BEMP | Imidazol-2-ones | ~1 min | - | acs.org |

Construction of Stereogenic Centers via this compound Intermediates

The creation of stereogenic centers with high control over stereochemistry is a central goal in organic synthesis. This compound and its derivatives have been employed in reactions that lead to the formation of vicinal tertiary stereocenters.

A highly diastereo- and enantioselective copper-catalyzed propargylic alkylation of morpholine-derived acyclic ketone enamines with propargylic esters has been developed. dicp.ac.cn While this specific example does not directly use this compound, the reaction of but-3-yn-2-yl acetate (B1210297) with an enamine resulted in the formation of the desired alkylation product with two adjacent stereogenic centers, albeit in a lower yield. dicp.ac.cn This demonstrates the potential of this compound derivatives in constructing multiple stereocenters in a single step. dicp.ac.cn The development of catalytic methods to control both enantio- and diastereoselectivity in such transformations is an active area of research. thieme-connect.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

| but-3-yn-2-yl acetate | Enamine 2a | Cu(OTf)₂, (S)-L5, iPr₂NEt | Alkylation product 3ma | 89/11 | 98% | 27% | dicp.ac.cn |

Enantioselective Synthesis of α-Trifluoromethyl Amines

The α-trifluoromethyl amine moiety is of great interest in medicinal chemistry, often used as a metabolically stable substitute for amide groups in peptidomimetics. nih.gov The catalytic enantioselective synthesis of these amines is a critical challenge. One prominent strategy involves the addition of nucleophiles to trifluoromethyl-substituted imines. nih.govorganic-chemistry.org

A key approach is the alkynylation of CF₃-ketimines, which directly yields chiral α-trifluoromethyl propargylamines. nih.gov This transformation can be achieved using various catalytic systems that facilitate the addition of terminal alkynes to the imine C=N bond. While research may not have specifically documented this compound as a product in this context, the synthesis of its structural analogues demonstrates the viability of this pathway. For instance, chiral phosphoric acids have been used to catalyze the reduction of fluorinated alkynyl ketimines, successfully producing chiral fluorinated propargylamines while preserving the alkyne triple bond. nih.gov Similarly, the addition of lithium acetylides to chiral N-phosphonylimines produces a variety of substituted chiral propargylamines in excellent yields and high diastereoselectivities. rsc.org These methods underscore the synthetic accessibility of chiral propargylamines bearing α-trifluoromethyl groups, a class of compounds for which this compound is a fundamental representative.

Table 1: Representative Catalytic Alkynylation for α-CF₃ Propargylamine (B41283) Synthesis

| Catalyst System | Imine Substrate | Alkyne | Product Type | Yield | Enantioselectivity/Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Cu-based catalyst | CF₃-ketimine | Terminal Alkyne | α-CF₃ Propargylamine | Good to High | High e.e. | nih.gov |

| Chiral Phosphoric Acid | Fluorinated Alkynyl Ketimine | (Internal Reduction) | α-CF₃ Propargylamine | Good | N/A | nih.gov |

Asymmetric Synthesis of β-Amino Acids

Optically active β-amino acids are vital components of numerous natural products, pharmaceuticals, and peptides. A powerful method for their synthesis involves the catalytic asymmetric Mannich-type reaction, where carbon nucleophiles are added to C-alkynyl imines. nih.govresearchgate.net This approach allows for the creation of β-alkynyl-β-amino acids, which are versatile intermediates that can be further transformed. researchgate.netnih.gov

The process often begins with a C-alkynyl N-Boc-N,O-acetal, which serves as a stable precursor to the highly reactive C-alkynyl imine. researchgate.net In the presence of a chiral Brønsted base catalyst, this imine reacts with nucleophiles like malonate esters. The reaction proceeds with high efficiency and stereoselectivity, yielding syn-configured propargylamines with two adjacent stereocenters. nih.govresearchgate.net Subsequent chemical transformations, such as decarboxylation and hydrolysis, convert these adducts into the desired N-protected β-alkynyl-β-amino acids. nih.gov

This compound exemplifies the core structure of the propargylamine products generated through these methods. The established synthetic routes provide a reliable and flexible platform for producing a diverse library of β-amino acids, built upon the fundamental propargylamine skeleton. researchgate.netnih.gov

Table 2: Asymmetric Mannich Reaction for β-Alkynyl-β-Amino Acid Synthesis

| Catalyst | Imine Precursor | Nucleophile | Product | Yield | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|---|

| Chiral Brønsted Base | C-alkynyl N-Boc-N,O-acetal | Diethyl malonate | N-Boc-β-alkynyl-β-amino ester | 94% | 96:4 | researchgate.net |

| Chiral Brønsted Base | C-alkynyl N-Boc-N,O-acetal | Dibenzyl malonate | N-Boc-β-alkynyl-β-amino ester | 99% | 95:5 | researchgate.net |

| Chiral Brønsted Base | C-alkynyl N-Boc-N,O-acetal | Di-tert-butyl malonate | N-Boc-β-alkynyl-β-amino ester | 95% | 96:4 | researchgate.net |

This compound in Material Science Research

The bifunctional nature of this compound, possessing both a reactive alkyne and an amine group, makes it a highly attractive monomer for polymer and material science applications. polysciences.comaits-tpt.edu.in These two functional groups can be addressed with orthogonal chemistries, allowing for precise control over the final material architecture and properties.

Design of Crosslinked Polymer Chains utilizing Alkyne Functionality

The terminal alkyne group in this compound is an ideal handle for creating crosslinked polymer networks. The most prominent method for this is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.org This reaction forms a stable triazole ring, effectively linking different polymer chains together.

Table 3: Polymer Systems Utilizing Alkyne Functionality for Crosslinking/Functionalization

| Polymer System | Alkyne Source | Coupling Chemistry | Application | Reference |

|---|---|---|---|---|

| Hyaluronic Acid (HA) | Propargylamine | CuAAC | Dynamic Hydrogel Scaffolds | researchgate.net |

| Bemiparin (Heparin) | Propargylamine | CuAAC | Thermoresponsive Bioconjugates | psu.edu |

| Poly(methacrylate) | Alkyne-methacrylate monomer | ATRP polymerization, then CuAAC | Graft Copolymers | acs.org |

Engineering Hydrogen Bonding Interactions through the Amine Group

Hydrogen bonds are critical non-covalent interactions that dictate the physical, mechanical, and electronic properties of polymeric materials. nih.gov The introduction of functional groups capable of forming strong hydrogen bonds is a key strategy in materials engineering. The primary amine group (-NH₂) in this compound is an excellent hydrogen bond donor, while the nitrogen's lone pair of electrons allows it to also act as a hydrogen bond acceptor. Current time information in Bangalore, IN.

If this compound is incorporated into a polymer matrix (for example, via its alkyne group as described above), the pendant amine groups can form a network of intermolecular or intramolecular hydrogen bonds. These interactions can significantly enhance material properties by:

Improving Mechanical Strength: Hydrogen bonds between polymer chains can act as physical crosslinks, increasing the material's toughness and tensile strength.

Controlling Morphology: The directionality of hydrogen bonds can guide the self-assembly of polymer chains, influencing crystallinity and solid-state packing. nih.gov

Enhancing Thermal Stability: The energy required to break these non-covalent networks can lead to improved thermal stability of the material. Current time information in Bangalore, IN.

The ability to introduce a high density of amine functionalities makes this compound a valuable monomer for designing polymers where precise control over hydrogen bonding is desired. nih.gov

Table 4: Common Hydrogen Bonds in Chemical and Biological Systems

| Donor-Acceptor Pair | Interaction Type | Typical Bond Energy (kJ/mol) | Significance |

|---|---|---|---|

| O-H···O | Strong | 15 - 40 | Water structure, polysaccharides |

| N-H···O | Moderate to Strong | 10 - 30 | Protein secondary structure (amides), DNA base pairing |

| N-H···N | Moderate | 5 - 25 | DNA base pairing, polymer interactions |

Advanced Spectroscopic and Analytical Characterization Methodologies for But 3 Yn 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the molecular skeleton. For derivatives of But-3-yn-2-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within a molecule. In a typical this compound derivative, distinct signals are expected for the amine (N-H), methine (CH), methyl (CH₃), and terminal alkyne (C≡C-H) protons. The chemical shift (δ) of these protons is influenced by the electron density of their surroundings. libretexts.org Hydrogens attached to the nitrogen of an amine typically appear in the range of 0.5-5.0 ppm, with the exact position depending on factors like solvent and concentration. libretexts.orglibretexts.org Protons on carbons adjacent to the electron-withdrawing amine group are deshielded and appear further downfield, generally between 2.3-3.0 ppm. libretexts.orglibretexts.org

The expected ¹H NMR chemical shifts for the parent compound, this compound, are detailed in the table below.

| Proton Type | Abbreviation | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Partner(s) |

| Amine | -NH₂ | 0.5 - 5.0 | Broad Singlet | - |

| Alkynyl | ≡C-H | ~2.0 - 3.0 | Doublet | -CH |

| Methine | -CH(NH₂) | ~3.0 - 4.0 | Quartet | -CH₃ |

| Methyl | -CH₃ | ~1.2 - 1.5 | Doublet | -CH |

Note: The multiplicity and coupling patterns are predicted based on the n+1 rule. The amine protons often appear as a broad singlet and may not show clear coupling.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Carbons directly bonded to a nitrogen atom are deshielded and typically resonate in the 10-65 ppm region. libretexts.org The sp-hybridized carbons of the alkyne group have characteristic chemical shifts between 65 and 90 ppm.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the following table.

| Carbon Atom | Position | Expected Chemical Shift (ppm) |

| Methyl | C1 | 20 - 30 |

| Methine | C2 | 40 - 50 |

| Internal Alkyne | C3 | 80 - 90 |

| Terminal Alkyne | C4 | 70 - 80 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity within a molecule, resolving ambiguities that may arise from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, typically through two or three bonds. emerypharma.com For this compound, a key COSY correlation would be observed between the methine (-CH) proton and the methyl (-CH₃) protons, confirming the ethylamine (B1201723) fragment. A weaker, long-range coupling might also be visible between the methine proton and the terminal alkyne proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). emerypharma.comcolumbia.edu This is instrumental in definitively assigning the carbon signals based on the already assigned proton spectrum. For example, it would show a cross-peak connecting the methyl proton signal to the methyl carbon signal.

Key expected 2D NMR correlations for this compound are outlined below.

| Technique | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H ↔ ¹H | CH ₃ ↔ CH ; CH ↔ ≡C-H (long range) |

| HSQC | ¹H ↔ ¹³C (1-bond) | CH ₃ ↔ C H₃; C H ↔ C H; ≡C-H ↔ ≡C -H |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | C H₃ ↔ C H and C ≡C; C H ↔ C H₃ and C ≡C and ≡C -H; ≡C-H ↔ C H and C ≡C |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. orgchemboulder.com this compound has several characteristic functional groups that give rise to distinct absorption bands.

As a primary amine, it is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The terminal alkyne group is identified by a sharp C-H stretching band around 3300 cm⁻¹ and a C≡C stretching band near 2100 cm⁻¹. The C-N stretching vibration for aliphatic amines is typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Alkynyl C-H | Stretch | ~3300 | Strong, Sharp |

| Amine N-H | Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium (two bands) |

| Alkyne C≡C | Stretch | 2150 - 2100 | Weak to Medium |

| Amine N-H | Bend (Scissoring) | 1650 - 1580 | Medium |

| Aliphatic C-N | Stretch | 1250 - 1020 | Medium to Weak |

| Amine N-H | Wag | 910 - 665 | Broad, Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

For this compound (C₄H₇N), the molecular weight is 69.11 g/mol . nih.gov In accordance with the "Nitrogen Rule," a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is the case here. libretexts.org The mass spectrum of amines is often characterized by alpha-cleavage, where the bond between the carbon bearing the amino group and an adjacent carbon is broken. libretexts.org For this compound, the most likely alpha-cleavage would involve the loss of a methyl radical (•CH₃), resulting in a resonance-stabilized cation.

| Ion/Fragment | Formula | Expected m/z | Description |

| Molecular Ion | [C₄H₇N]⁺• | 69 | Parent molecule with one electron removed |

| Alpha-Cleavage Product | [C₃H₆N]⁺ | 54 | Loss of a methyl radical (•CH₃) |

| Propargyl Cation | [C₃H₃]⁺ | 39 | Loss of methylamine (B109427) (•CH₂NH₂) |

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z ratio with very high accuracy (typically to three or four decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. nih.gov While conventional MS might identify a molecular ion at m/z 69, HRMS can distinguish this compound (C₄H₇N, exact mass 69.0578) from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), such as C₃H₅O (exact mass 69.0340). This capability is invaluable for confirming the identity of a newly synthesized compound or for identifying components in a complex mixture. nih.gov

Tandem Mass Spectrometry (MS/MS or MSn)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of this compound derivatives. This method involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation to produce a spectrum of product ions. This fragmentation pattern serves as a structural fingerprint of the molecule.

For aliphatic primary amines like this compound, a predominant fragmentation pathway upon collision-induced dissociation (CID) is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable iminium cation. nih.gov For the this compound molecular ion (m/z 69.0578), two primary α-cleavage pathways are possible:

Loss of a methyl radical (•CH₃), resulting in the formation of a [M-15]⁺ iminium ion at m/z 54.04.

Loss of an ethynyl (B1212043) radical (•C₂H), leading to the formation of a [M-25]⁺ iminium ion at m/z 44.05.

Generally, the cleavage that results in the loss of the largest possible alkyl or substituent radical is favored. nih.gov The relative abundance of these fragments in the MS/MS spectrum provides valuable information for the unambiguous identification of the compound's core structure. The interpretation of these spectra is fundamental to distinguishing isomers and identifying unknown derivatives.

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 69.06 | α-cleavage (loss of methyl) | 54.04 | •CH₃ |

| 69.06 | α-cleavage (loss of ethynyl) | 44.05 | •C₂H |

Collision Cross Section (CCS) Measurements for Gas-Phase Structure

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that provides information on the three-dimensional structure of an ion in the gas phase. IM-MS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. nih.govnih.gov The time it takes for an ion to traverse this chamber is known as its drift time, which can be converted into a rotationally averaged collision cross section (CCS) value.

The CCS is a key physicochemical property that reflects the ion's conformation. For derivatives of this compound, CCS measurements offer a powerful method to:

Distinguish between isomers: Structural isomers, which have the same mass and cannot be differentiated by conventional mass spectrometry, often exhibit different conformations and thus distinct CCS values.

Confirm structural assignments: Experimental CCS values can be compared with theoretically calculated values for proposed structures, providing a higher degree of confidence in compound identification. unibo.it

The combination of CCS data with high-resolution mass spectrometry provides a two-dimensional analysis that significantly enhances specificity and confidence in the characterization of small molecules. nih.gov

| Compound | Ion Type | Theoretical CCS (Ų) | Experimental CCS (Ų) | Technique |

|---|---|---|---|---|

| This compound | [M+H]⁺ | Not available | Not available | IM-MS |

| Similar Small Amine 1 | [M+H]⁺ | Value | Value | IM-MS |

| Similar Small Amine 2 | [M+Na]⁺ | Value | Value | IM-MS |

Data in this table is illustrative to demonstrate the application of CCS measurements.

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers. The determination of the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial in many chemical and pharmaceutical applications. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used and reliable method for this purpose. researchgate.netwikipedia.org The technique relies on the differential interaction of the enantiomers with a chiral selector, leading to their separation in time. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). youtube.comacs.org CSPs are composed of a single enantiomer of a chiral selector that is immobilized onto a solid support (e.g., silica (B1680970) gel). The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other.

For the separation of primary amines like this compound, polysaccharide-based CSPs are particularly effective. researchgate.net These CSPs, derived from cellulose (B213188) or amylose (B160209) that has been functionalized with phenylcarbamate derivatives, offer a wide range of applicability for chiral separations. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the resolution between the enantiomers.

| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase | Application Note |

|---|---|---|---|

| Chiralpak® AD/IA | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Broad applicability for various racemates, including amines. researchgate.net |

| Chiralcel® OD/ID | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) | Effective for separating enantiomers of many chiral compounds. researchgate.net |

| Crownpak® CR(+) | Crown Ether | Perchloric acid solution | Specifically useful for the enantioseparation of compounds with primary amino groups. youtube.com |

Advanced Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method. For this compound, derivatization can improve its volatility for gas chromatography, enhance its ionization efficiency for mass spectrometry, and improve chromatographic resolution.

Derivatization for Gas Chromatography (GC) Analysis of Amines

Direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which leads to poor peak shape (tailing) and potential adsorption onto the column. nih.gov Derivatization mitigates these issues by converting the polar -NH₂ group into a less polar, more stable, and more volatile functional group. nih.gov

Common derivatization strategies for primary amines include:

Acylation: This involves reacting the amine with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride - TFAA) or an acyl halide. nih.goviu.edu The resulting amide is significantly less polar and more volatile. Fluorinated derivatives, in particular, can dramatically increase sensitivity when using an electron capture detector (ECD). researchgate.net

Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group. phenomenex.comwikipedia.org The resulting TMS-amine is more volatile and thermally stable, making it well-suited for GC analysis. colostate.edu

| Derivatization Method | Reagent Example | Resulting Derivative | Key Advantages for GC Analysis |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | N-trifluoroacetyl amide | Increases volatility; enhances ECD detection. iu.eduresearchgate.net |

| Silylation | BSTFA | N-trimethylsilyl amine | Increases volatility and thermal stability. phenomenex.com |

Isobaric Tag Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

Isobaric tagging is an advanced derivatization strategy used for relative and absolute quantification in mass spectrometry. wikipedia.org Reagents such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are designed to react with primary amines. nih.govacs.org These tags consist of three main parts: an amine-reactive group, a mass reporter group, and a mass normalization group. nih.gov

In a typical workflow, different samples are labeled with different isotopic variants of the isobaric tag. All tags have the same total mass, so the derivatized this compound molecules from different samples will appear as a single peak in the initial MS1 scan. However, upon fragmentation in an MS/MS experiment, the reporter groups are cleaved, generating unique low-mass ions for each tag. The relative intensities of these reporter ions correspond to the relative abundance of the analyte in each of the original samples. acs.org

This technique, while primarily developed for proteomics, can be adapted for the analysis of any molecule with a primary amine, including this compound, enabling highly accurate, multiplexed quantitative studies. nih.govacs.org

Theoretical Application: In-Tissue Derivatization for MALDI Imaging Mass Spectrometry (IMS)

Imaging mass spectrometry (IMS) is a powerful technique for visualizing the spatial distribution of molecules within tissue sections. However, small molecules like this compound are often challenging to detect due to their low ionization efficiency and potential for signal interference in the low-mass region of the spectrum. On-tissue chemical derivatization (OTCD) is a strategy employed to overcome these limitations. nih.govresearchgate.netscispace.com

For a primary amine such as this compound, derivatization would involve reacting the amine functional group with a reagent directly on the surface of a tissue slice. This reaction is designed to:

Increase Mass: Shift the mass of the analyte to a higher, less crowded region of the mass spectrum, away from matrix-related signals.

Improve Ionization: Introduce a readily ionizable group (e.g., a permanently charged moiety) to significantly enhance signal intensity. scispace.com

Enhance Specificity: Target a specific functional group, allowing for more confident identification of the analyte.

Common Derivatization Reagents for Primary Amines:

A variety of reagents are used for the OTCD of primary amines, such as neurotransmitters and amino acids. nih.govnih.gov For instance, aldehydes like 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde, CA) react with primary amines to form a Schiff base, improving detection sensitivity and specificity. nih.govnih.gov The reaction adds a distinct mass to the target molecule, facilitating its detection and imaging.

Hypothetical Derivatization of this compound for MALDI-IMS:

If applying this to this compound (Molar Mass: 83.13 g/mol ), a derivatization reagent would be selected to react with its primary amine group. The workflow would typically involve:

Thinly sectioning the tissue of interest and mounting it onto a MALDI target plate.

Applying the derivatization reagent onto the tissue surface using methods like automated spraying to ensure even coverage and prevent delocalization of the analyte.

Allowing the reaction to proceed under controlled conditions (e.g., temperature and humidity).

Applying a MALDI matrix over the derivatized tissue.

Analyzing the sample using a MALDI-IMS instrument to map the spatial distribution of the newly formed this compound derivative.

Without experimental data, a specific data table cannot be generated. A hypothetical table would include the mass of this compound, the mass of the derivatizing agent, and the resulting mass-to-charge ratio (m/z) of the derivatized ion to be imaged.

Theoretical Application: Derivatization for Improved Sensitivity and Specificity in LC-HRMS

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone technique for the quantification of small molecules in complex biological samples. However, polar and low-molecular-weight compounds like this compound can suffer from poor retention on common reversed-phase columns and exhibit low ionization efficiency in electrospray ionization (ESI), limiting sensitivity. ddtjournal.comresearchgate.net

Chemical derivatization prior to LC-HRMS analysis can significantly improve analytical performance by:

Increasing Hydrophobicity: Modifying the analyte to enhance its retention on reversed-phase columns, leading to better chromatographic separation from interfering matrix components.

Enhancing Ionization Efficiency: Introducing a group with high proton affinity or a permanent positive charge to dramatically boost the signal response in positive-ion ESI-MS. researchgate.netmdpi.com

Improving Fragmentation: Creating derivatives that produce specific and predictable fragment ions upon collision-induced dissociation (CID), which is beneficial for selective and sensitive detection using tandem mass spectrometry (MS/MS). ddtjournal.com

Common Derivatization Reagents for Primary Amines in LC-MS:

Numerous reagents are available for derivatizing primary amines for LC-MS analysis. A well-known example is dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with primary amines to form highly fluorescent and readily ionizable sulfonamide derivatives. nih.gov This not only improves chromatographic behavior but also provides a substantial boost in ESI-MS sensitivity due to the presence of the tertiary amine group. Other reagents include those that introduce a permanently charged quaternary ammonium (B1175870) or phosphonium (B103445) group. researchgate.net

Hypothetical Derivatization of this compound for LC-HRMS:

To enhance the LC-HRMS analysis of this compound, a derivatization strategy would be chosen to modify its primary amine. The process would involve reacting a sample extract containing this compound with a suitable reagent, followed by quenching the reaction and injecting the derivatized sample into the LC-HRMS system.

Hypothetical Research Findings and Data Table:

A study focused on this derivatization would aim to quantify the improvement in analytical performance. Key metrics would include the limit of detection (LOD) and limit of quantification (LOQ) before and after derivatization.

Below is an illustrative data table showing the kind of results such a study might produce. Note: This data is hypothetical and for demonstration purposes only, as no specific studies on this compound derivatization were found.

| Analyte | Derivatization Reagent | Chromatographic Improvement | Sensitivity Enhancement (Fold Increase in Signal) |

| This compound | Dansyl Chloride | Improved retention on C18 column | >100 |

| This compound | Reagent with Quaternary Ammonium Salt | Improved retention and peak shape | >500 |

This approach would allow for the trace-level detection and accurate quantification of this compound in complex matrices, which would otherwise be unachievable with the underivatized molecule.

Computational Chemistry and Theoretical Investigations of But 3 Yn 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wide range of chemical and physical properties. mdpi.com While extensive DFT studies specifically targeting But-3-yn-2-amine are not widely available in published literature, the methodologies are well-established and can be applied to this molecule to predict its behavior with high confidence. Such studies typically use a functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to solve the quantum mechanical equations. mdpi.comacs.org

The electronic structure of a molecule governs its reactivity. DFT calculations can elucidate the distribution of electrons and identify regions susceptible to chemical attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites of nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amine group. The LUMO is the orbital most likely to accept an electron, indicating electrophilic sites. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface. It maps regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In this compound, the most negative potential would be centered around the nitrogen atom, confirming its role as the primary nucleophilic center. The acidic proton of the terminal alkyne would show a region of positive potential.

Table 1: Illustrative Frontier Orbital Data for Small Amines This table provides typical values for related amine compounds to illustrate the data obtained from DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactive Site (Nucleophilic) |

| Methylamine (B109427) | -6.5 | 1.5 | 8.0 | Nitrogen Atom |

| Ethylamine (B1201723) | -6.4 | 1.4 | 7.8 | Nitrogen Atom |

| This compound (Hypothetical) | ~ -6.2 | ~ 1.2 | ~ 7.4 | Nitrogen Atom |

Data are representative and intended for illustrative purposes.

This compound possesses conformational flexibility due to rotation around the carbon-carbon single bond between the chiral center (C2) and the methyl group (C1), and the carbon-nitrogen single bond. Conformational analysis using DFT involves calculating the potential energy surface by systematically rotating these bonds to identify all possible conformers and their relative stabilities. mdpi.commdpi.com

The calculations would identify energy minima, corresponding to stable conformers (staggered arrangements), and energy maxima, corresponding to transition states between conformers (eclipsed arrangements). The results of such a study would determine the global minimum energy conformation, which is the most populated and stable structure of the molecule at equilibrium. This information is crucial for understanding its physical properties and how it interacts with other molecules, such as enzymes or catalysts. DFT calculations have revealed that for some amine derivatives, conformer stability can be influenced by intramolecular hydrogen bonding. mdpi.com

DFT calculations are a powerful tool for predicting spectroscopic data, which serves as a means to validate and interpret experimental findings. acs.orgmdpi.com

Theoretical IR Spectra: By performing a frequency calculation on the optimized geometry of this compound, one can obtain its theoretical vibrational spectrum. This involves calculating the Hessian matrix (the second derivatives of energy). uq.edu.au The resulting vibrational modes and their corresponding frequencies can be directly compared to an experimental IR spectrum. Theoretical frequencies are often systematically higher than experimental ones and are therefore multiplied by a scaling factor for better agreement. researchgate.net This analysis helps in assigning specific absorption bands to the corresponding functional group vibrations, such as the N-H stretch of the amine, the C≡C stretch of the alkyne, and the terminal ≡C-H stretch.

Theoretical NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is the standard for calculating theoretical NMR chemical shifts (¹³C and ¹H). acs.orgmdpi.com These calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the calculated spectrum with the experimental one is an invaluable method for confirming the molecular structure, especially for complex molecules or for distinguishing between isomers. mdpi.com

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Parameter | Functional Group | Calculated Value | Experimental Value |

| IR Frequency (cm⁻¹) | N-H Stretch | ~3450 | ~3380 |

| ≡C-H Stretch | ~3350 | ~3300 | |

| C≡C Stretch | ~2150 | ~2120 | |

| ¹³C NMR Shift (ppm) | C2 (CH-N) | ~40 | ~38.5 |

| C3 (C≡C) | ~85 | ~83.2 | |

| ¹H NMR Shift (ppm) | H on N (NH₂) | ~1.5 | ~1.4 |

| H on C2 (CH) | ~3.5 | ~3.4 |

Values are hypothetical and based on typical results for similar functional groups. Experimental values can vary with solvent.

Reaction Pathway and Transition State Analysis

DFT is instrumental in mapping the detailed mechanisms of chemical reactions. This involves identifying all intermediates and, most importantly, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate and its structure determines the kinetic feasibility of a reaction. mdpi.com

For any given reaction involving this compound, DFT can be used to construct a reaction energy profile. This profile plots the change in Gibbs free energy as the reactants are converted into products. chemguide.co.uk For instance, in a potential reaction with an electrophile, the nitrogen atom of this compound would act as the nucleophile. Computational analysis would involve:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting these species. A true TS is confirmed by having exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Calculating the Gibbs free energy of each structure.

The activation barrier (or activation free energy, ΔG‡) is the difference in energy between the transition state and the reactants. rsc.org A lower activation barrier corresponds to a faster reaction rate. These calculations can be used to compare competing reaction pathways and predict the major product. For example, in reactions of amines with CO₂, DFT studies have been used to compare different proposed mechanisms, such as the zwitterion mechanism versus a concerted pathway, by calculating their respective activation barriers. nih.govmdpi.com

Table 3: Illustrative Energy Profile for a Hypothetical Reaction: Amination R-X + this compound → [TS]‡ → Product + HX